molecular formula C10H7F6N3O2 B2660429 N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide CAS No. 1092346-48-9

N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide

Cat. No.: B2660429
CAS No.: 1092346-48-9
M. Wt: 315.175
InChI Key: XBFLIUOYEDRFBG-UHFFFAOYSA-N
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Description

N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with two trifluoromethyl groups and an acetylated carbohydrazide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(trifluoromethyl)pyridine: A precursor in the synthesis of N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide.

    4-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with different reactivity.

    2,3-dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.

Uniqueness

N’-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide is unique due to its combination of trifluoromethyl groups and an acetylated carbohydrazide moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)5-2-6(9(11,12)13)17-7(3-5)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFLIUOYEDRFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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